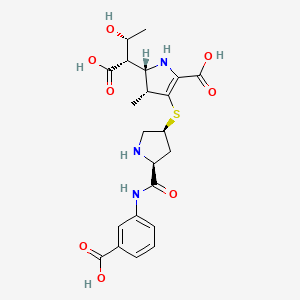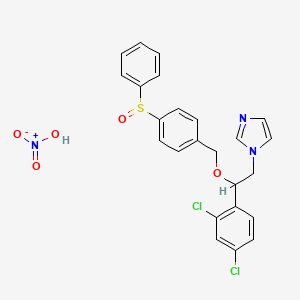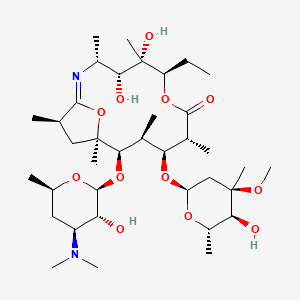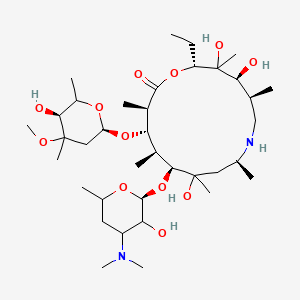
Lamotrigine Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamotrigine Impurity 4 is a byproduct formed during the synthesis of lamotrigine, an anticonvulsant and anti-epileptic drug. Lamotrigine is primarily used to treat epilepsy and bipolar disorder by enhancing gamma-aminobutyric acid (GABA) and blocking sodium channels . Impurities like this compound are crucial for understanding the purity, efficacy, and safety of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lamotrigine Impurity 4 involves multiple steps, including the reaction of 2,3-dichlorobenzoyl cyanide with various reagents under controlled conditions . The reaction conditions typically involve the use of solvents like acetonitrile and methanol, with the pH adjusted using sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity levels are within acceptable limits .
Chemical Reactions Analysis
Types of Reactions: Lamotrigine Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its identification and quantification in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, methanol, ammonium acetate, and perchloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure accuracy and reproducibility .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Lamotrigine Impurity 4 is extensively studied in pharmaceutical research to understand its impact on the efficacy and safety of lamotrigine . It is used in the development of analytical methods for impurity profiling and quality control of lamotrigine tablets . Additionally, it serves as a reference standard in various chromatographic assays .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Lamotrigine Impurity 4 can be compared with other impurities of lamotrigine, such as Impurity A, Impurity B, and Impurity G . These impurities share structural similarities but differ in their chemical properties and impact on the overall efficacy of the drug .
Uniqueness: What sets this compound apart is its specific formation pathway and its unique chemical structure, which can influence the pharmacokinetics and pharmacodynamics of lamotrigine . Understanding these differences is crucial for developing more effective and safer pharmaceutical formulations .
Properties
CAS No. |
63985-85-9 |
|---|---|
Molecular Formula |
C8H3Cl2NO |
Molecular Weight |
200.03 |
Appearance |
Grey Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,5-Dichlorobenzoyl Cyanide; 2,5-Dichlorophenylglyoxylonitrile; 2,5-Dichloro-α-oxo-benzeneacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)



